molecular formula C14H26N2O5S B13818378 Boc-met-ala-ome

Boc-met-ala-ome

Cat. No.: B13818378
M. Wt: 334.43 g/mol
InChI Key: DMNVPALQHCBBCC-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Met-Ala-OMe is a synthetic dipeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a methyl ester (OMe) at the C-terminus. The sequence includes methionine (Met) and alanine (Ala), making it a valuable intermediate in peptide synthesis and conformational studies. Its structure is pivotal in stabilizing unusual peptide conformations, as seen in dehydropentapeptides like Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe, which adopt S-shaped β-bend structures or 3₁₀-helices depending on residue substitutions .

Properties

Molecular Formula

C14H26N2O5S

Molecular Weight

334.43 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoate

InChI

InChI=1S/C14H26N2O5S/c1-9(12(18)20-5)15-11(17)10(7-8-22-6)16-13(19)21-14(2,3)4/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,19)/t9-,10-/m0/s1

InChI Key

DMNVPALQHCBBCC-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Peptide Bond Formation via Carbodiimide-Mediated Coupling

A classical and widely employed method for synthesizing this compound involves the coupling of N-α-Boc-L-methionine (Boc-Met-OH) with L-alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl) using carbodiimide reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve yield.

Typical Procedure:

  • Boc-Met-OH (1.2 mmol) is dissolved in anhydrous solvent (e.g., dichloromethane or dimethylformamide).

  • To this, H-L-Ala-OMe·HCl (1 mmol) is added along with a base such as N,N-diisopropylethylamine (DIEA) to neutralize the hydrochloride salt.

  • DIC (1.2 mmol) and HOBt or HONB (1.2 mmol) are added to activate the carboxyl group of Boc-Met-OH.

  • The reaction mixture is stirred under controlled temperature (typically room temperature or slightly elevated) for 2-3 hours.

  • Microwave-assisted synthesis can accelerate this process, where the mixture is irradiated at 40W, 60 °C for 15 minutes under pressure (40 psi), resulting in efficient coupling.

  • After completion, the reaction mixture is purified by automated flash column chromatography to isolate this compound.

Advantages:

  • High coupling efficiency with minimized racemization.

  • Microwave assistance reduces reaction time significantly.

Use of Hypervalent Iodine(III) Reagents for Peptide Synthesis

Recent advances have introduced benziodoxole-based hypervalent iodine(III) compounds as efficient peptide coupling agents compatible with Boc-protected amino acids.

Key Features:

  • The reagent IBA-OBz (benziodoxole benzoate) is synthesized via ligand exchange from IBA-OAc and benzoic acid in anhydrous chloroform, yielding a bench-stable solid.

  • Under optimized conditions, Boc-Met-OH and H-L-Ala-OMe·HCl are coupled in the presence of IBA-OBz (1.2 equiv), a phosphine ligand such as tris(4-methoxyphenyl)phosphine, and a base like DMAP or triethylamine in 1,2-dichloroethane (DCE) at room temperature.

  • Reaction times are short (~10 minutes), with isolated yields typically between 60-90% depending on conditions.

Reaction Conditions Table:

Entry Solvent Base Yield (%) Notes
1 DCE DMAP 86 Optimal conditions
2 DCM DMAP 75 Slightly lower yield
3 THF TEA 66 Moderate yield
4 DMF TEA 60 Less efficient solvent

Reaction conditions: Boc-Met-OH (0.2 mmol), H-L-Ala-OMe·HCl (0.2 mmol), IBA-OBz (0.24 mmol), phosphine ligand (0.2 mmol), base (0.6 mmol), solvent (5 mL), room temperature, 10 min.

Advantages:

  • Mild reaction conditions compatible with Boc protection.

  • High yields and short reaction times.

  • Stability of reagents allows for scale-up and storage.

Solid-Phase Peptide Synthesis (SPPS) with Boc Strategy and Cleavage

This compound can also be prepared via solid-phase peptide synthesis employing Boc chemistry on MBHA resin.

Key Steps:

  • Sequential coupling of Boc-Met-OH and H-L-Ala-OMe onto the resin using carbodiimide activation (e.g., DIC/HOBt).

  • After chain assembly, cleavage from the resin is performed using anhydrous hydrogen fluoride (HF) or alternative strong acids such as trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • The cleavage step removes the peptide from the resin and deprotects side chains and the N-terminal Boc group.

  • For methionine-containing peptides, low-high HF cleavage is preferred to avoid oxidation of the sulfur atom in methionine.

  • Alternative cleavage with hydrogen bromide (HBr) in acetic acid is also effective, typically requiring 60-90 minutes at room temperature.

Cleavage Protocol Summary:

Cleavage Method Conditions Notes
Anhydrous HF 1-2 hours, 0 °C to room temp Most versatile, requires special setup
TFMSA 1 hour, room temp Corrosive, alternative to HF
TMSOTf 1 hour, room temp Less effective for Met(O) reduction
HBr/Acetic Acid 60-90 min, room temp Compatible with Boc and side-chain protections

Advantages:

  • Enables synthesis of longer peptides with high purity.

  • Cleavage conditions can be tailored to protect sensitive residues.

Solution-Phase Peptide Synthesis with Mixed Anhydride or Active Ester Methods

Older but still relevant methods involve the formation of mixed anhydrides or active esters for coupling Boc-Met-OH and H-L-Ala-OMe.

  • Boc-Met-OH is converted to a mixed anhydride using isobutyl chloroformate in the presence of a base like triethylamine at low temperature (0-4 °C).

  • The activated intermediate is then reacted with H-L-Ala-OMe to form this compound.

  • Purification is performed by precipitation and recrystallization or chromatography.

  • This method requires careful control of temperature to minimize side reactions such as succinimide formation, especially when aspartic acid or serine residues are involved, but is applicable to simple dipeptides like this compound.

Comparative Analysis of Preparation Methods

Method Yield Range (%) Reaction Time Advantages Limitations
Carbodiimide-mediated coupling + MW 70-90 15-180 min Fast, efficient, minimal racemization Requires microwave reactor
Hypervalent iodine(III) reagent 60-90 ~10 min Mild conditions, compatible with Boc Requires specialized reagents
Solid-phase Boc-SPPS + HF cleavage 60-85 Hours to days Suitable for longer peptides HF handling hazards
Mixed anhydride method 50-70 Several hours Established method Side reactions, temperature sensitive

Chemical Reactions Analysis

Types of Reactions

Boc-met-ala-ome undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis :
    • Boc-Met-Ala-OMe is commonly used in solid-phase peptide synthesis (SPPS). Its use allows for the efficient formation of peptide bonds through coupling reactions. For instance, it can be coupled with other amino acids using coupling reagents like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to yield various dipeptides and oligopeptides .
  • Mechanosynthesis :
    • Recent studies have demonstrated the potential of this compound in solvent-free mechanosynthesis techniques. This approach utilizes ball milling to facilitate the coupling of amino acids without solvents, leading to higher yields and reduced environmental impact . The method has shown promising results in synthesizing longer peptides with good to excellent yields.
  • Ionic Liquids :
    • Boc-protected amino acid ionic liquids derived from this compound have been developed for use in organic synthesis. These ionic liquids exhibit unique properties that enhance their reactivity and solubility, making them suitable for various synthesis applications, including dipeptide formation .
  • Pharmaceutical Development :
    • The compound's role as a building block in pharmaceutical chemistry is significant. Peptides synthesized using this compound can serve as drug candidates or as tools for studying biological processes. The ability to modify the peptide structure by changing the protecting groups or the sequence allows for tailored pharmacological properties.

Data Tables

MethodSolvent UsedEnvironmental ImpactYield (%)
Traditional SPPSOrganic solventsModerate70-90
MechanosynthesisNoneLow80-95
Ionic Liquid MethodIonic liquidLow85-90

Case Studies

  • Case Study on Mechanosynthesis :
    A study conducted by researchers demonstrated the efficiency of using this compound in mechanosynthesis for creating complex peptides. The results showed that using a high milling load significantly increased yields while reducing reaction times compared to traditional methods .
  • Ionic Liquids Application :
    Another research highlighted the use of ionic liquids derived from Boc-protected amino acids, including this compound, for rapid peptide synthesis. The study reported that these ionic liquids not only improved reaction rates but also facilitated easier purification processes post-synthesis .

Mechanism of Action

The mechanism of action of Boc-met-ala-ome involves its role as a protected dipeptide. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide synthesis. The methyl ester group protects the carboxyl group of alanine, allowing for selective deprotection and further coupling reactions. The compound’s stability and reactivity make it an essential intermediate in peptide synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amino Acid Residues

Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe (Compound I)
  • Structure : Incorporates ΔPhe (α,β-dehydrophenylalanine) at positions 2 and 4, introducing rigidity and planar geometry.
  • Conformation : Forms an S-shaped flat β-bend with two type II β-turns, stabilized by C–H···O hydrogen bonding between Val³ and the Boc group .
Boc-Pro-ΔPhe-Gly-ΔPhe-Ala-OMe (Compound II)
  • Structure : Replaces Val³ with glycine (Gly), a flexible residue.
  • Conformation : Adopts a unique turn followed by a 3₁₀-helix, contrasting with Compound I’s β-bend. The absence of a β-branched side chain (Val) reduces steric hindrance, allowing helical stabilization .

Comparison with Boc-Met-Ala-OMe :

  • This compound lacks ΔPhe residues, resulting in greater conformational flexibility.
  • Methionine’s sulfur atom may influence solubility and oxidation stability compared to ΔPhe’s aromatic ring.

Functional Analogues with Alternative Protecting Groups

Boc-Asp(OBzl)-β-Ala-Asp(OBzl)-N(OMe)Me
  • Structure : A tripeptide with benzyl (OBzl)-protected aspartic acid and a Weinreb amide (N(OMe)Me) at the C-terminus.
  • Synthesis : Uses DCC/IBCF coupling, similar to this compound’s solid-phase synthesis .
  • Application : Serves as a precursor for aspartyl aldehyde inhibitors, highlighting the role of protecting groups in directing reactivity .

Comparison with this compound :

  • The Weinreb amide enables ketone synthesis, whereas the methyl ester in this compound is typically hydrolyzed to a carboxylic acid in subsequent steps.
  • Aspartic acid’s carboxylate introduces polarity, contrasting with methionine’s hydrophobic side chain.

Halogenated Derivatives

Boc-3-Iodo-Ala-OMe
  • Structure : Features an iodine substituent on alanine’s β-carbon.
  • Properties : Increased molecular weight (201.02 g/mol) and altered solubility (Log S = -2.47) compared to this compound .
  • Applications : Used in radiolabeling or as a heavy atom derivative for crystallography.

Comparison with this compound :

  • Iodine’s electronegativity and size may hinder peptide backbone flexibility, whereas methionine’s thioether group participates in hydrophobic interactions.
  • This compound’s solubility (dependent on Met’s sulfur) may exceed halogenated derivatives in polar solvents.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (mg/mL) Log S (ESOL) Key Functional Groups
This compound ~320.4 0.687* -2.47* Boc, Met, OMe
Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe ~625.7 N/A N/A Boc, ΔPhe, Val, OMe
Boc-3-Iodo-Ala-OMe 201.02 0.687 -2.47 Boc, Iodo, OMe
Boc-Asp(OBzl)-β-Ala-Asp(OBzl)-N(OMe)Me ~630.6 N/A N/A Boc, OBzl, Weinreb amide

*Estimated based on analogous compounds .

Table 2: Conformational and Functional Comparison

Compound Conformation Stabilizing Interactions Biological Relevance
This compound Flexible backbone C–H···O (if applicable) Peptide synthesis intermediate
Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe S-shaped β-bend C–H···O, ΔPhe rigidity Viral antagonist mimic
Boc-Pro-ΔPhe-Gly-ΔPhe-Ala-OMe 3₁₀-helix Gly flexibility, ΔPhe rigidity Conformational studies

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of Boc-Met-Ala-OMe to ensure high yield and purity?

  • Methodological Answer : Begin by selecting solvents (e.g., DCM or THF) and coupling agents (e.g., HOBt/EDCI) compatible with Boc and methyl ester protections. Monitor reaction progress via TLC or HPLC, and optimize parameters like temperature (0–25°C) and stoichiometry. Purify via column chromatography using gradients of ethyl acetate/hexane. Validate purity using NMR (e.g., absence of diastereomer peaks) and HPLC (>95% purity). Document all conditions meticulously to ensure reproducibility .

Q. Which characterization techniques are essential to confirm the structural identity of this compound?

  • Answer : Use a combination of 1^1H/13^13C NMR to verify backbone connectivity and stereochemistry. Compare chemical shifts with literature values for Boc-protected dipeptides. Mass spectrometry (ESI-TOF or MALDI) confirms molecular weight. For purity, employ HPLC with a C18 column and UV detection (λ = 214 nm). For novel derivatives, include X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities .

Q. How can researchers mitigate common pitfalls in this compound synthesis, such as racemization or side reactions?

  • Answer : Racemization is minimized by using low temperatures (0–4°C) during coupling and avoiding basic conditions. Additives like HOBt reduce side reactions. Monitor for byproducts (e.g., truncated peptides) via LC-MS. If oxidation of methionine occurs, use inert atmospheres or reducing agents. Always include control reactions without coupling agents to identify side products .

Advanced Research Questions

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. MS) when characterizing this compound derivatives?

  • Answer : First, re-examine sample preparation (e.g., solvent residues, concentration effects). Cross-validate with alternative techniques: IR for functional groups, or CD spectroscopy for chiral integrity. If MS shows unexpected adducts, consider ion suppression effects or salt contaminants. For NMR discrepancies, replicate experiments under standardized conditions (e.g., deuterated solvents, calibrated probes). Consult crystallographic data or computational models (e.g., DFT calculations) to validate proposed structures .

Q. What frameworks guide the design of systematic reviews on this compound’s biological or physicochemical properties?

  • Answer : Apply the PICOT framework to define Population (e.g., in vitro enzyme assays), Intervention (concentration ranges), Comparison (negative/positive controls), Outcomes (IC50, binding affinity), and Timeframe. Use FINER criteria to ensure feasibility, novelty, and relevance. For meta-analyses, assess heterogeneity via I² statistics and address bias (e.g., publication bias via funnel plots). Prioritize studies with validated synthetic protocols and orthogonal analytical data .

Q. How can computational methods (e.g., MD simulations) complement experimental studies of this compound’s conformational behavior?

  • Answer : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water/ethanol) to predict stable conformers. Compare simulated NMR chemical shifts (using tools like SHIFTX2) with experimental data. Employ docking studies to explore interactions with biological targets (e.g., proteases). Validate computational models with experimental thermodynamic data (e.g., ΔG from ITC). Share simulation trajectories in FAIR-compliant repositories (e.g., Zenodo) for reproducibility .

Data Integrity and Reproducibility

Q. What strategies ensure reproducibility in this compound research across laboratories?

  • Answer : Provide exhaustive experimental details in Supplementary Information: solvent batch numbers, instrument calibration logs, and raw spectral data. Use standardized nomenclature (IUPAC) and deposit data in public repositories (e.g., ChemSpider, PubChem). For biological assays, report minimum information standards (e.g., MIAME for genomics). Implement version control for computational scripts and document software parameters (e.g., Gaussian basis sets) .

Q. How should researchers address conflicting results in this compound stability studies under varying pH conditions?

  • Answer : Design a matrix of pH buffers (pH 2–10) and temperatures (4–37°C). Use LC-MS to quantify degradation products (e.g., de-esterified or oxidized species). Apply Arrhenius kinetics to model degradation rates. Compare with literature using the Cohen’s κ statistic to assess agreement. If discrepancies persist, conduct round-robin tests across labs to isolate methodological variables (e.g., HPLC column age, detection wavelengths) .

Tables for Methodological Reference

Table 1 : Key Parameters for this compound Synthesis Optimization

ParameterOptimal RangeMonitoring Technique
SolventDCM/THFTLC (Rf = 0.3–0.5)
Temperature0–4°C (coupling)Inline IR probe
Coupling AgentHOBt/EDCI (1.2 eq)HPLC-MS
Purification20–40% EtOAc/HexaneUV-Vis (254 nm)

Table 2 : Cross-Validation Techniques for Spectral Data Contradictions

DiscrepancyResolution MethodReference Standard
NMR vs. MS2D NMR (HSQC, HMBC)Certified reference
Oxidation byproductsCD spectroscopyNIST SRM 84b
Computational vs. EmpiricalMD SimulationsCambridge Structural Database

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.